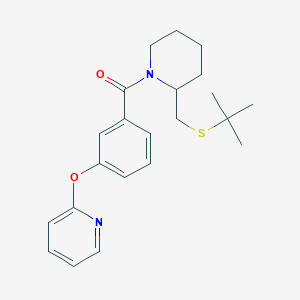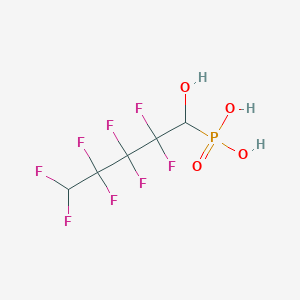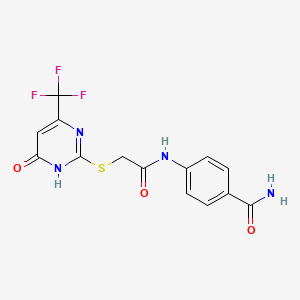
2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzamide, also known as DMAMCL, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrimidine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Nucleophilic Substitution
One study explored the reactivity of heterocyclic halogeno compounds, including pyrimidines similar to "2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzamide", with nucleophiles. This research highlighted the transformations these compounds undergo, providing foundational knowledge for synthesizing novel compounds with potential therapeutic applications (Geerts & Plas, 1978).
Synthesis of Anti-inflammatory and Analgesic Agents
Another study focused on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds, related to "2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzamide", were evaluated for their anti-inflammatory and analgesic activities. Some of the synthesized compounds showed significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic, and anti-inflammatory activities, comparing favorably with sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Substituted-N-(5-cyanopyrimidin-4yl)benzamides, structurally related to "2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzamide", were synthesized and screened for antimicrobial and antioxidant activities. This study contributes to the development of new antimicrobial agents, showcasing the broad application of such compounds in addressing resistance to existing antibiotics (Lavanya et al., 2010).
Purine Synthesis for Amplifying Antibiotic Effects
Research on purine synthesis, involving the transformation of similar compounds, aimed at amplifying the effects of antibiotics like phleomycin against E. coli. This work underscores the potential of "2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzamide" derivatives in enhancing the efficacy of existing antimicrobial treatments (Brown et al., 1972).
Neuroleptic Agents Development
Another application is in the design and synthesis of benzamide derivatives as potent serotonin 4 receptor agonists. The study of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, which share structural features with "2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzamide", highlights the ongoing effort to develop new treatments for gastrointestinal disorders with improved oral bioavailability and pharmacological profiles (Sonda et al., 2003).
Wirkmechanismus
Target of Action
Similar compounds have been used as intermediates in the synthesis of various pharmaceuticals
Mode of Action
It’s known that the compound is used as an intermediate in organic synthesis . The presence of the dimethylamino group and the pyrimidine ring could suggest potential interactions with biological targets, but the exact nature of these interactions would need to be determined through further study.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various pharmaceuticals, suggesting that they may interact with multiple biochemical pathways
Result of Action
Given its use as an intermediate in organic synthesis , it’s likely that the compound could have multiple effects depending on the context of its use
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-19(2)12-11(8-16-14(18-12)21-3)17-13(20)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYJIJFCNBPDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2924381.png)



![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2924389.png)

![N-(2,4-dimethoxybenzyl)-2-(6-ethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-b][1,4]thiazin-1-yl)acetamide](/img/structure/B2924392.png)



![2-Cyclopropyl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2924400.png)

![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2924402.png)
